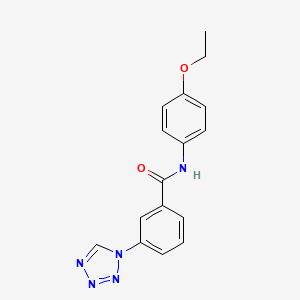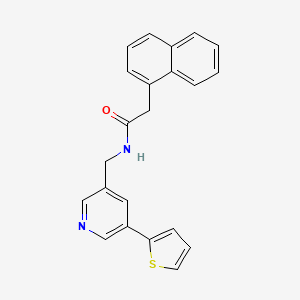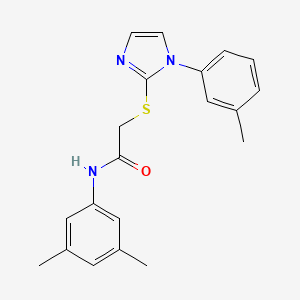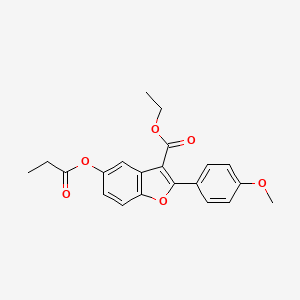
N-(4-乙氧苯基)-3-(1H-四唑-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antiproliferative, and gastrokinetic effects. These compounds often feature a benzamide core with various substituents that can significantly influence their biological activity and physicochemical properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. In the case of N-(substituted phenyl)-benzamides, different substituents on the phenyl ring can be introduced to modulate the compound's properties. For instance, the study of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides demonstrated the synthesis of a series of compounds with varying substituents, which were then screened for their biological activities . Although the specific synthesis of "N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computations. These methods provide insights into the molecular geometry, crystal system, and electronic properties of the compounds. For example, a novel benzamide analyzed both experimentally and theoretically was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with calculated values using density functional theory (DFT) . Such structural analyses are crucial for understanding the interaction of benzamide derivatives with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of these compounds can be predicted by analyzing molecular electrostatic potential (MEP) surface maps and performing potential energy surface (PES) scans. These theoretical calculations can help estimate the chemical reactivity of the molecule, which is essential for designing compounds with desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn affects the compound's biological activity and pharmacokinetic profile. For instance, the presence of electron-donating or electron-withdrawing groups can impact the compound's acidity, basicity, and overall reactivity. Additionally, the antioxidant properties of benzamides can be determined using assays like the DPPH free radical scavenging test, which provides insights into the compound's potential as a therapeutic agent .
科学研究应用
抗癌活性
苯甲酰胺衍生物因其抗癌特性而被广泛研究。例如,取代苯甲酰胺的设计和合成导致了识别出对各种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)具有显着抗癌活性的化合物。这些化合物显示出中等至优异的抗癌活性,一些衍生物表现出比依托泊苷等参考药物更高的抗癌活性 (Ravinaik 等人,2021)。
抗菌和抗真菌作用
另一条研究途径涉及评估苯甲酰胺衍生物的抗菌和抗真菌功效。已经合成并测试了新类别的苯甲酰胺衍生物的体外抗菌活性,显示出显着的抗菌和抗真菌活性 (Priya 等人,2006)。这些发现为治疗微生物感染开辟了潜在的应用。
抗疟疾活性
对抗疟疾的斗争也看到了苯甲酰胺衍生物的应用,研究表明了这些化合物的抗疟疾活性。研究揭示了对提高抗疟疾效力至关重要的构效关系,为开发新的抗疟疾药物提供了见解 (Hermann 等人,2021)。
神经退行性疾病
苯甲酰胺衍生物也因其在治疗神经退行性疾病中的潜力而被探索。某些化合物在通过抑制特定的组蛋白脱乙酰酶来改善阿尔茨海默病表型方面显示出有希望的结果,这可能为阿尔茨海默病和相关疾病带来新的治疗方法 (Lee 等人,2018)。
属性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15-8-6-13(7-9-15)18-16(22)12-4-3-5-14(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJCJGCWALLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)

![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)
